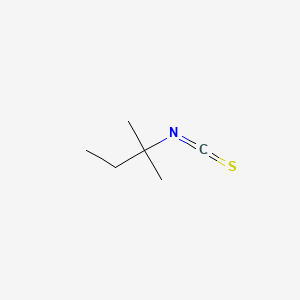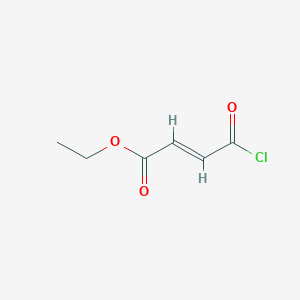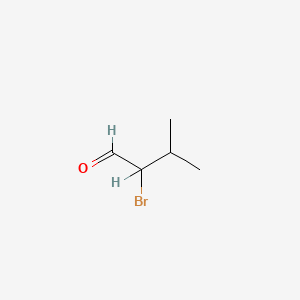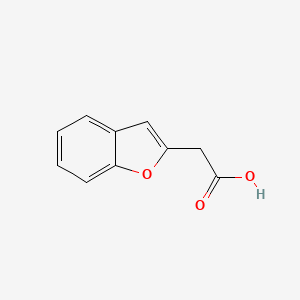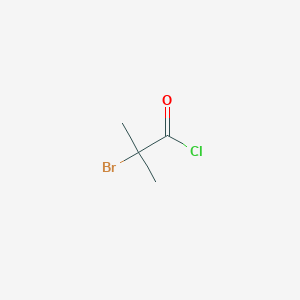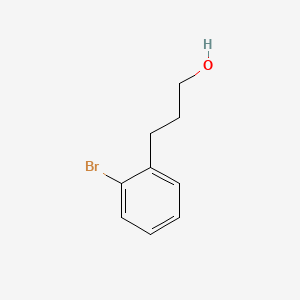
3-(2-Bromo-phenyl)-propan-1-OL
Vue d'ensemble
Description
3-(2-Bromo-phenyl)-propan-1-OL is an organic compound that belongs to the class of bromophenols It consists of a bromine atom and a hydroxyl group attached to a benzene ring, specifically at the 2-position and 1-position, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-phenyl)-propan-1-OL can be achieved through several methods. One common approach involves the bromination of phenylpropanol. The reaction typically employs bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-phenyl)-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-phenyl)-propanal or 3-(2-Bromo-phenyl)-propanoic acid.
Reduction: Formation of 3-phenylpropan-1-OL.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-phenyl)-propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-phenyl)-propan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards target proteins and enzymes, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-phenol: Similar structure but lacks the propanol side chain.
3-Bromo-phenylpropan-1-OL: Similar structure but with the bromine atom at a different position.
4-Bromo-phenylpropan-1-OL: Similar structure but with the bromine atom at the para position.
Uniqueness
3-(2-Bromo-phenyl)-propan-1-OL is unique due to the specific positioning of the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the propanol side chain also adds to its versatility in various synthetic and research applications.
Propriétés
IUPAC Name |
3-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODAJGPTULSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441061 | |
| Record name | 3-(2-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52221-92-8 | |
| Record name | 3-(2-bromophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

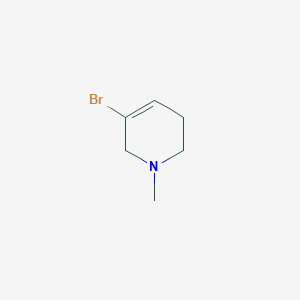
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
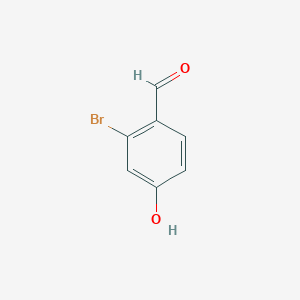

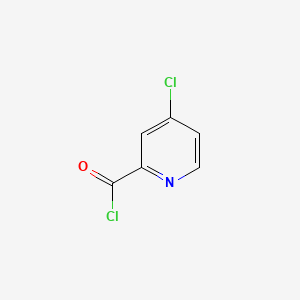
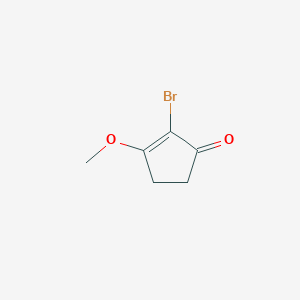
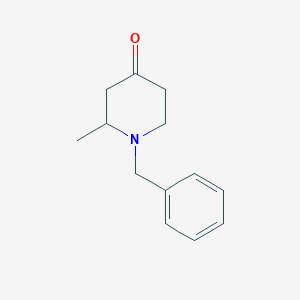
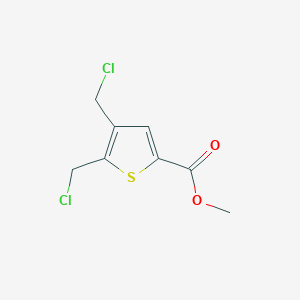
![Anthra[2,3-c]furan-1,3-dione](/img/structure/B1278949.png)
